molecular formula C14H13N7O3 B3189295 (E)-N'-((1H-indol-3-yl)methylene)-2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetohydrazide CAS No. 307508-65-2

(E)-N'-((1H-indol-3-yl)methylene)-2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetohydrazide

Cat. No.: B3189295
CAS No.: 307508-65-2
M. Wt: 327.3 g/mol
InChI Key: PBXDUIKSRUWHPC-UHFFFAOYSA-N
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Description

(E)-N’-((1H-indol-3-yl)methylene)-2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetohydrazide is a synthetic organic compound that features an indole moiety and a triazine ring. Compounds with these structural motifs are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-((1H-indol-3-yl)methylene)-2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetohydrazide typically involves the condensation of an indole derivative with a hydrazide and a triazine derivative. The reaction conditions may include:

  • Solvent: Common solvents such as ethanol, methanol, or dimethyl sulfoxide (DMSO).
  • Temperature: Reactions are often carried out at elevated temperatures, ranging from room temperature to reflux conditions.
  • Catalysts: Acid or base catalysts may be used to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

  • Use of continuous flow reactors for better control over reaction conditions.
  • Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-((1H-indol-3-yl)methylene)-2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the indole or triazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-N’-((1H-indol-3-yl)methylene)-2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetohydrazide may be used as a building block for the synthesis of more complex molecules.

Biology

Biologically, compounds with indole and triazine motifs are often studied for their potential as enzyme inhibitors, antimicrobial agents, or anticancer drugs.

Medicine

In medicine, such compounds may be investigated for their therapeutic potential in treating various diseases, including cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, these compounds could be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of (E)-N’-((1H-indol-3-yl)methylene)-2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetohydrazide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N’-((1H-indol-3-yl)methylene)-2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetohydrazide can be compared to other indole-triazine derivatives.
  • Similar compounds may include those with variations in the substituents on the indole or triazine rings.

Uniqueness

The uniqueness of (E)-N’-((1H-indol-3-yl)methylene)-2-((3,5-dihydroxy-1,2,4-triazin-6-yl)amino)acetohydrazide lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

CAS No.

307508-65-2

Molecular Formula

C14H13N7O3

Molecular Weight

327.3 g/mol

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-(1H-indol-3-ylmethylideneamino)acetamide

InChI

InChI=1S/C14H13N7O3/c22-11(7-16-12-13(23)18-14(24)21-20-12)19-17-6-8-5-15-10-4-2-1-3-9(8)10/h1-6,15H,7H2,(H,16,20)(H,19,22)(H2,18,21,23,24)

InChI Key

PBXDUIKSRUWHPC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CNC3=NNC(=O)NC3=O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CNC3=NNC(=O)NC3=O

Origin of Product

United States

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